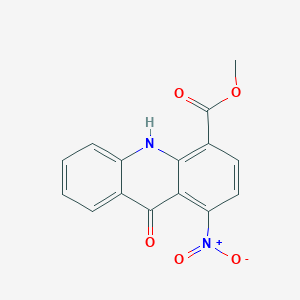

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE is a chemical compound with the molecular formula C15H10N2O5 and a molecular weight of 298.25 g/mol. This compound belongs to the acridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

The synthesis of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate involves several steps. One of the methods includes the reaction of 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone with nitric acid in the presence of acetic acid . The reaction conditions typically involve stirring the mixture at 60°C for an hour . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Análisis De Reacciones Químicas

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include nitric acid, acetic acid, and reducing agents like hydrogen or metal hydrides . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biological processes and as a fluorescent probe for nitric oxide sensing.

Industry: The compound is used in the production of dyes and pigments.

Mecanismo De Acción

The mechanism of action of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate involves its interaction with molecular targets and pathways in biological systems. For example, as a fluorescent probe, it reacts with nitric oxide in aqueous media in the presence of oxygen, forming a triazole derivative with increased fluorescence intensity . This reaction is crucial for monitoring nitric oxide levels in biological studies.

Comparación Con Compuestos Similares

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE can be compared with other acridine derivatives such as:

9(10H)-acridone: A parent compound used in the synthesis of various derivatives.

Acridine orange: A dye used in biological staining.

Acriflavine: An antiseptic and fluorescent dye.

The uniqueness of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

Methyl 1-nitro-9-oxo-4-acridinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-cancer research. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the acridine family, characterized by a fused ring structure that contributes to its biological properties. The presence of the nitro group (NO₂) is crucial for its pharmacological activity, enhancing its interaction with biological targets such as DNA.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that acridine derivatives can induce DNA damage through the generation of reactive oxygen species (ROS) and by inhibiting topoisomerase enzymes, which are essential for DNA unwinding during replication .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Its efficacy has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- Cell Line Studies : Research involving human lung adenocarcinoma cells showed that the compound induced cell cycle arrest and apoptosis, with IC50 values indicating potent cytotoxicity. For instance, it was observed that treatment led to phosphorylation of histone H2A.X at Ser139, a marker for DNA damage .

- Comparative Efficacy : In comparative studies with other acridine derivatives, this compound exhibited superior activity against pancreatic cancer cell lines such as MiaPaCa-2 and AsPC-1, showcasing an IC50 value of 0.015 µM against MiaPaCa-2 cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Nitro compounds are known for their broad-spectrum antimicrobial effects due to their ability to disrupt cellular functions in bacteria and parasites. This compound has shown potential against various pathogens, suggesting its utility in treating infectious diseases .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

methyl 1-nitro-9-oxo-10H-acridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c1-22-15(19)9-6-7-11(17(20)21)12-13(9)16-10-5-3-2-4-8(10)14(12)18/h2-7H,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEJXTKPWSSTGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563864 |

Source

|

| Record name | Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139677-51-3 |

Source

|

| Record name | Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.